2-(2-Formyl-4-nitrophenoxy)pentanoic acid
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Overview
Description
2-(2-Formyl-4-nitrophenoxy)pentanoic acid is an organic compound with the molecular formula C12H13NO6 It is characterized by the presence of a formyl group, a nitro group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Formyl-4-nitrophenoxy)pentanoic acid typically involves the reaction of 2-formyl-4-nitrophenol with pentanoic acid derivatives. One common method is the esterification of 2-formyl-4-nitrophenol with pentanoic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity product .
Chemical Reactions Analysis
Types of Reactions
2-(2-Formyl-4-nitrophenoxy)pentanoic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The phenoxy group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, and other nucleophiles
Major Products Formed
Oxidation: 2-(2-Carboxy-4-nitrophenoxy)pentanoic acid
Reduction: 2-(2-Formyl-4-aminophenoxy)pentanoic acid
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-(2-Formyl-4-nitrophenoxy)pentanoic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules. It can also serve as a precursor for the preparation of functionalized materials.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2-Formyl-4-nitrophenoxy)pentanoic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic residues in proteins, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The phenoxy group can interact with hydrophobic regions of biomolecules, affecting their stability and activity .
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Formyl-4-nitrophenoxy)acetic acid
- 2-(2-Formyl-4-nitrophenoxy)propanoic acid
- 2-(2-Formyl-4-nitrophenoxy)butanoic acid
Uniqueness
2-(2-Formyl-4-nitrophenoxy)pentanoic acid is unique due to its specific combination of functional groups and the length of its carbon chain. This combination imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the pentanoic acid moiety provides additional hydrophobic interactions, which can influence its binding affinity to molecular targets .
Properties
Molecular Formula |
C12H13NO6 |
---|---|
Molecular Weight |
267.23 g/mol |
IUPAC Name |
2-(2-formyl-4-nitrophenoxy)pentanoic acid |
InChI |
InChI=1S/C12H13NO6/c1-2-3-11(12(15)16)19-10-5-4-9(13(17)18)6-8(10)7-14/h4-7,11H,2-3H2,1H3,(H,15,16) |
InChI Key |
QPOWSVWJNASXCO-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C(=O)O)OC1=C(C=C(C=C1)[N+](=O)[O-])C=O |
Origin of Product |
United States |
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